Nifursol

概要

説明

準備方法

ニフルソルは、ニトロフラン成分とベンゾヒドラジド成分の形成を含む一連の化学反応によって合成されます。合成経路には、通常、2-ヒドロキシ-3,5-ジニトロ安息香酸とヒドラジンの反応によるベンゾヒドラジド中間体の形成が含まれます。 この中間体は次に、5-ニトロフルフラールと反応してニフルソルを生成します . 工業生産方法では、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が用いられます .

化学反応の分析

Reduction Reactions

Nifursol undergoes reduction reactions typical of nitrofuran compounds, where the nitro groups can be reduced to amines. This process is facilitated by various reducing agents or biological systems that contain nitroreductase enzymes. The reduction of the nitro groups is crucial for its metabolic activation and potential mutagenic effects .

Hydrolysis and Metabolism

This compound is metabolized in vivo primarily through hydrolysis of the azomethine bond, leading to the formation of 3,5-dinitrosalicylic acid hydrazide (DNSH), a significant metabolite that can persist in biological systems . The metabolic pathways include:

-

Hydrolysis of the azomethine bond

-

Oxidation of the furan moiety

-

Conjugation with pyruvic acid and glucuronic acid

These pathways indicate that this compound can undergo complex transformations within biological systems, which are essential for its pharmacological activity and toxicity assessments .

Mutagenicity Studies

Research has shown that this compound exhibits mutagenic properties under certain conditions, particularly in the presence of nitroreductase enzymes. Studies indicated that it can cause positive mutagenic responses in bacterial assays, suggesting that reduction is necessary for its mutagenic activity .

Chromatographic Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary method used to analyze this compound and its metabolites in various matrices, including food products and biological samples. This method allows for sensitive detection and quantification of this compound residues and metabolites such as DNSH .

Table of Key Metabolites and Detection Parameters

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

|---|---|---|---|

| 3,5-Dinitrosalicylic Acid Hydrazide | 374 | 183 | 13.2 |

| Other Metabolites | Varies | Varies | Varies |

This table summarizes critical parameters for detecting this compound metabolites using LC-MS/MS, which is essential for regulatory compliance and food safety monitoring .

科学的研究の応用

Veterinary Medicine

Antimicrobial Use

Nifursol has been utilized for its antimicrobial properties, particularly against bacterial infections in poultry. It has been employed to enhance growth rates and feed efficiency in broilers. However, due to concerns regarding its safety and potential for residues in food products, its use has faced regulatory scrutiny and restrictions in several regions.

Case Study: Broiler Chickens

A study indicated that when broilers were treated with this compound at a dosage of 50 mg/kg feed for seven consecutive days, significant tissue-bound residues were observed. The concentrations of non-extractable residues were notably high in liver (900 µg/kg), kidney (2000 µg/kg), and muscle tissues (225 µg/kg) shortly after treatment cessation . This raised concerns about the long-term implications of this compound residues in meat products.

Toxicological Research

Toxicity Profile

Research has shown that while this compound exhibits genotoxic properties in vitro, there is no conclusive evidence of carcinogenicity in vivo. A chronic toxicity study revealed a no-observed-adverse-effect level (NOAEL) of approximately 14 mg/kg body weight per day for reproductive toxicity . Furthermore, studies on mutagenicity indicated that this compound did not induce mutations in specific tissues of transgenic mice .

Comparative Toxicology

In comparison to other nitrofurans, this compound's toxicity profile appears less severe. For instance, nitrofurazone has been associated with reproductive toxicity and carcinogenic effects at higher doses . this compound's safety data suggest that it may not pose the same level of risk when used appropriately under controlled conditions.

Residue Analysis

Detection Methods

Advancements in analytical techniques have facilitated the detection of this compound residues in animal products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been validated for determining this compound and its metabolites in various tissues, ensuring compliance with safety regulations . This method allows for precise quantification of residues, aiding regulatory bodies in assessing food safety.

Regulatory Implications

Due to the potential for tissue-bound residues and their implications for human health, regulatory agencies have imposed strict guidelines on the use of this compound in food-producing animals. The European Union has prohibited its use as a feed additive due to concerns about consumer safety and the risk of antimicrobial resistance .

作用機序

ニフルソルは、細菌のDNAやその他の細胞成分を損傷する反応性中間体の形成を通じて、細菌の増殖を阻害することによってその効果を発揮します . ニフルソルの分子標的は、DNAの複製と修復に関与する細菌酵素です。 その作用機序に関与する経路は、主に活性酸素種の生成とそれに続く細菌細胞への酸化損傷に関連しています .

類似の化合物との比較

ニフルソルは、ニトロフラン系抗生物質の一種であり、ニトロフラントイン、フラゾリドン、フラルタドン、ニトロフラゾンなどの他の化合物が含まれています . これらの類似の化合物と比較して、ニフルソルは、DNSHへの急速な代謝と、ヒストモナス症の予防のための獣医学での特定の使用法でユニークです . その他のニトロフラン系抗生物質は、尿路感染症の治療(ニトロフラントイン)や動物飼育における成長促進剤(フラゾリドン)など、さまざまな用途に使用されています .

類似化合物との比較

Nifursol is part of the nitrofuran class of antibiotics, which includes other compounds such as nitrofurantoin, furazolidone, furaltadone, and nitrofurazone . Compared to these similar compounds, this compound is unique in its rapid metabolism to DNSH and its specific use in veterinary medicine for the prevention of histomoniasis . Other nitrofuran antibiotics are used for different applications, such as treating urinary tract infections (nitrofurantoin) or as growth promoters in animal husbandry (furazolidone) .

生物活性

Nifursol, a nitrofuran derivative, has been widely studied for its biological activity, particularly in veterinary medicine and food safety. This article delves into the compound's mechanisms of action, mutagenicity, pharmacokinetics, and its implications in food safety.

Overview of this compound

This compound is primarily used as an antibacterial agent in veterinary medicine, particularly for treating infections in livestock. Its chemical structure allows it to interact with bacterial DNA, leading to inhibition of nucleic acid synthesis.

This compound exerts its antibacterial effects through several mechanisms:

- DNA Interaction : this compound can form adducts with DNA, leading to mutagenic effects. Studies have shown that it inhibits DNA synthesis in bacterial and mammalian cells, which raises concerns about its potential carcinogenicity .

- Metabolite Formation : Upon administration, this compound is metabolized into several active metabolites, including 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) and 3,5-dinitrosalicylic acid hydrazide (DNSH). These metabolites are responsible for the compound's biological activity and toxicity profile .

Mutagenicity and Toxicity

The mutagenic potential of this compound has been a focal point in research due to its implications for human health:

- In Vitro and In Vivo Studies : Various studies have indicated that this compound may exhibit mutagenic properties. For instance, some in vitro assays have suggested positive results for mutagenicity; however, in vivo studies using bone marrow as the target tissue yielded negative results . This discrepancy highlights the need for further comprehensive studies to clarify its mutagenic risk.

- Carcinogenicity Concerns : While some studies indicate a lack of clear carcinogenicity from this compound, the available data are deemed insufficient to establish a definitive safety profile. The Scientific Committee on Animal Nutrition (SCAN) noted that the absence of robust developmental toxicity studies raises further concerns about its long-term safety .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:

- Absorption and Distribution : this compound is rapidly absorbed in the gastrointestinal tract; however, detailed studies on its absorption rates and distribution in various tissues remain limited. Reports suggest that it can accumulate in certain tissues, emphasizing the need for monitoring residues in food products derived from treated animals .

- Metabolic Pathways : Research has identified multiple metabolic pathways for this compound, with significant metabolites being detected in animal tissues post-administration. For example, DNSH has been confirmed as a key metabolite using advanced LC-MS/MS techniques .

Case Studies

Several case studies illustrate the implications of this compound usage:

- Residue Detection in Poultry : A study assessed the presence of nitrofuran metabolites, including those from this compound, in poultry products. The findings indicated that gizzard tissues retained higher concentrations of these metabolites compared to muscle tissues, suggesting targeted monitoring strategies for food safety assessments .

- Food Safety Regulations : Regulatory bodies have raised concerns regarding the presence of nitrofuran residues in food products. The European Union has imposed bans on nitrofurans due to their potential health risks, highlighting the importance of continuous surveillance and regulatory compliance .

特性

CAS番号 |

16915-70-1 |

|---|---|

分子式 |

C12H7N5O9 |

分子量 |

365.21 g/mol |

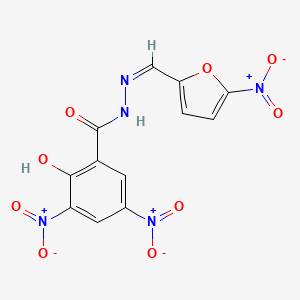

IUPAC名 |

2-hydroxy-3,5-dinitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5- |

InChIキー |

XXUXXCZCUGIGPP-ACAGNQJTSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

異性体SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

正規SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

外観 |

Solid powder |

melting_point |

227 - 229 °C |

Key on ui other cas no. |

16915-70-1 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3,5-dinitrosalicylic acid-(5-nitrofurfurylidene)hydrazide nifursol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of nifursol against Histomonas meleagridis?

A1: While the exact mechanism of action remains unclear, research suggests that This compound, like other nitrofurans, inhibits bacterial enzyme systems crucial for energy metabolism. This disrupts essential cellular processes in Histomonas meleagridis, ultimately leading to parasite death. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C11H7N5O7, and its molecular weight is 337.2 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Several research papers mention utilizing various spectroscopic techniques for This compound analysis. High-performance liquid chromatography (HPLC) with diode array detection [], electron-capture gas chromatography [], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ] are commonly employed for detection and quantification.

Q4: How stable is this compound in different feed formulations?

A4: While specific data on feed stability is limited in the provided research, HPLC methods have been developed to determine This compound concentrations in various feed types, including concentrates, premixes, and finished turkey feeds, implying its stability in these matrices for a certain duration. [, ]

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research focuses on the anti-histomonal activity of this compound. There is no mention of this compound acting as a catalyst in any chemical reaction.

Q6: How does the structure of this compound contribute to its anti-histomonal activity?

A6: While specific SAR studies are not described in the provided research, it is known that the nitrofuran moiety plays a crucial role in the biological activity of this class of compounds. [, ] Modifications to this structure could potentially alter its efficacy.

Q7: Are there specific formulation strategies to improve this compound's stability in feed?

A7: While the provided research primarily focuses on analytical methods and efficacy, it highlights the use of additives like butylhydroxytoluene to prevent This compound degradation during extraction. [] This suggests that specific formulation strategies might be employed to enhance its stability in feed.

Q8: How is this compound metabolized and excreted in poultry?

A8: Research indicates that This compound is metabolized into various compounds, including 3,5-dinitrosalicylic acid hydrazide (DNSAH), which serves as a marker residue for regulatory purposes. [, ] These metabolites are found in various tissues, including muscle, liver, and gizzards, and are excreted through feces. []

Q9: What is the minimum effective concentration of this compound for preventing histomoniasis in turkeys?

A9: Research shows that dietary This compound levels between 25 and 50 ppm are effective in preventing histomoniasis mortality and morbidity in turkeys. [, ]

Q10: Are there any known cases of resistance to this compound in Histomonas meleagridis?

A10: While the provided research does not specifically address This compound resistance, the emergence of histomoniasis in poultry after the ban of This compound and dimetridazole in the EU raises concerns about potential resistance development. [, ]

Q11: What are the potential toxicological concerns associated with this compound use?

A11: While not extensively discussed in the provided articles, the ban of This compound in the EU stems from concerns about potential carcinogenic effects in humans, highlighting the importance of further research into its long-term safety profile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。